molecular formula C14H21NO B15387817 Phenol, 3-(cyclohexylethylamino)- CAS No. 100010-21-7

Phenol, 3-(cyclohexylethylamino)-

Cat. No.: B15387817
CAS No.: 100010-21-7
M. Wt: 219.32 g/mol
InChI Key: IFAFFSZDVLUFIH-UHFFFAOYSA-N
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Description

Phenol, 3-(cyclohexylethylamino)- is a substituted phenol derivative characterized by a cyclohexylethylamino group (-NH-CH2-CH2-C6H11) attached to the phenolic ring at the meta position.

  • Conjugate addition of organocuprates to cyclohexenones .
  • Reductive amination of ketones with primary amines (e.g., phenethylamine derivatives) using NaBH(OAc)3 .
  • Deprotection steps (e.g., boron tribromide-mediated cleavage of methoxy groups) .

The cyclohexylethylamino group introduces significant steric bulk and lipophilicity, which may influence its biological activity, particularly in receptor-binding studies noted in related compounds .

Properties

CAS No.

100010-21-7

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(2-cyclohexylethylamino)phenol

InChI

InChI=1S/C14H21NO/c16-14-8-4-7-13(11-14)15-10-9-12-5-2-1-3-6-12/h4,7-8,11-12,15-16H,1-3,5-6,9-10H2

InChI Key

IFAFFSZDVLUFIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Synthetic Complexity: Phenol, 3-(cyclohexylethylamino)- and its cyclohexyl-containing analogs require multi-step syntheses involving organometallic reagents and deprotection steps, whereas simpler analogs like 3-(diethylamino)phenol are synthesized via straightforward alkylation .
  • This may influence conformational stability in receptor interactions .

Physicochemical and Crystallographic Properties

  • 3-(Diethylamino)phenol: Forms four-membered O–H⋯O hydrogen-bonded rings in the crystal lattice . No π-π interactions due to the planar but sterically hindered diethylamino group .
  • Cyclohexyl-Containing Analogs: Bulky substituents (e.g., cyclohexylethylamino) likely disrupt planarity, leading to altered packing modes. Hydrogen bonding may involve weaker interactions due to reduced accessibility of the hydroxyl group .

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